molecular formula C14H18BF3O3 B6266153 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246779-43-9

2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6266153
CAS No.: 2246779-43-9
M. Wt: 302.1
InChI Key:
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Description

2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring boronate ester functionality. This compound is particularly significant due to its application in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the reaction between a fluorinated aromatic compound and a boronic acid derivative. Conditions typically include the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial methods may utilize flow chemistry for continuous production, ensuring consistent quality and yield. Catalysts such as palladium might be used to facilitate the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: It can undergo oxidative and reductive processes, primarily affecting the aromatic ring or the ethoxy group.

  • Substitution Reactions: Common in cross-coupling reactions where the boronate group is replaced by a different functional group, usually facilitated by palladium catalysts.

Common Reagents and Conditions:

  • Oxidants: Such as hydrogen peroxide or peracids for oxidation reactions.

  • Reductants: Like lithium aluminum hydride for reduction.

  • Catalysts: Palladium-based catalysts for cross-coupling reactions.

Major Products:

  • Aryl-aryl cross-coupled products: When used in Suzuki-Miyaura reactions.

  • Fluorinated derivatives: When reacting with nucleophiles.

Scientific Research Applications

This compound finds widespread use in:

  • Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions, crucial for forming carbon-carbon bonds.

  • Biology: Used in the synthesis of bioactive molecules, especially those involving fluorine for enhanced biological activity.

  • Medicine: In drug discovery and development, particularly for compounds requiring a boronate ester moiety.

  • Industry: Applied in material sciences for creating new polymers and advanced materials.

Mechanism of Action

The compound primarily acts as an intermediate in organic synthesis:

  • Molecular Targets and Pathways: In Suzuki-Miyaura reactions, it coordinates with palladium to form a key intermediate that facilitates the coupling of two aryl groups. This process typically involves oxidative addition, transmetallation, and reductive elimination steps.

Comparison with Similar Compounds

  • Phenylboronic acid: Commonly used in similar coupling reactions.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester with similar reactivity but lacks the fluorinated ethoxy group.

There you have it. This should give you a well-rounded understanding of 2-[4-(2,2-difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from preparation to application!

Properties

CAS No.

2246779-43-9

Molecular Formula

C14H18BF3O3

Molecular Weight

302.1

Purity

95

Origin of Product

United States

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